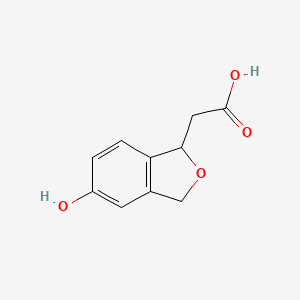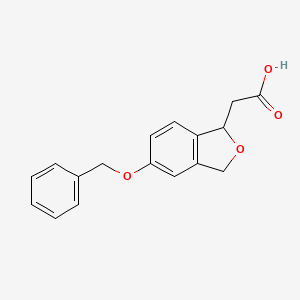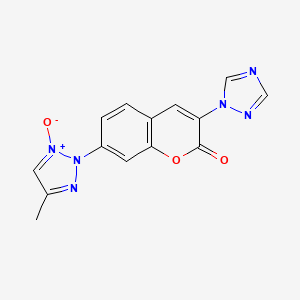
7-(4-Methyl-1-oxidotriazol-1-ium-2-yl)-3-(1,2,4-triazol-1-yl)chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-(4-Methyl-1-oxidotriazol-1-ium-2-yl)-3-(1,2,4-triazol-1-yl)chromen-2-one” is a complex organic compound that features a chromen-2-one core structure with triazole and triazolium substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “7-(4-Methyl-1-oxidotriazol-1-ium-2-yl)-3-(1,2,4-triazol-1-yl)chromen-2-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions.
Introduction of the triazole group: The chromen-2-one intermediate can be reacted with 1,2,4-triazole using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Oxidation to form the triazolium ion: The final step involves the oxidation of the triazole group to form the triazolium ion, which can be achieved using an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:
Scaling up the reactions: Using larger reactors and optimizing the concentrations of reactants.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
“7-(4-Methyl-1-oxidotriazol-1-ium-2-yl)-3-(1,2,4-triazol-1-yl)chromen-2-one” can undergo various chemical reactions, including:
Oxidation: The triazole group can be further oxidized under strong oxidizing conditions.
Reduction: The triazolium ion can be reduced back to the triazole form using reducing agents like sodium borohydride.
Substitution: The chromen-2-one core can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole group typically yields the triazolium ion, while reduction can revert it to the triazole form.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of chromen-2-one are often studied for their potential as enzyme inhibitors or fluorescent probes. The triazole and triazolium groups can enhance the compound’s binding affinity and specificity for biological targets.
Medicine
Medicinally, compounds with chromen-2-one cores are investigated for their potential therapeutic properties, including anti-inflammatory, anticoagulant, and anticancer activities. The presence of triazole and triazolium groups can further modulate these activities.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mecanismo De Acción
The mechanism of action of “7-(4-Methyl-1-oxidotriazol-1-ium-2-yl)-3-(1,2,4-triazol-1-yl)chromen-2-one” depends on its specific application. For example:
Enzyme inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Fluorescent probes: The chromen-2-one core can absorb and emit light, making it useful for imaging applications.
Comparación Con Compuestos Similares
Similar Compounds
Coumarins: Compounds with a similar chromen-2-one core structure.
Triazole derivatives: Compounds containing the triazole group, which are known for their diverse biological activities.
Uniqueness
“7-(4-Methyl-1-oxidotriazol-1-ium-2-yl)-3-(1,2,4-triazol-1-yl)chromen-2-one” is unique due to the combination of the chromen-2-one core with both triazole and triazolium groups. This combination can result in unique chemical and biological properties not found in other compounds.
Propiedades
IUPAC Name |
7-(4-methyl-1-oxidotriazol-1-ium-2-yl)-3-(1,2,4-triazol-1-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6O3/c1-9-6-19(22)20(17-9)11-3-2-10-4-12(18-8-15-7-16-18)14(21)23-13(10)5-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZCUDKKRPRCKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN([N+](=C1)[O-])C2=CC3=C(C=C2)C=C(C(=O)O3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
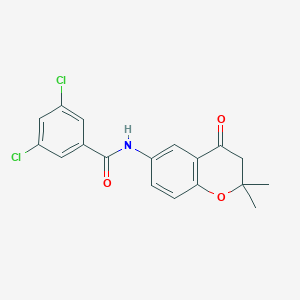
![benzyl N-(1-oxo-3,4-dihydro-2H-pyrazino[1,2-a]indol-8-yl)carbamate](/img/structure/B8044950.png)
![(2S)-2-[[(E)-3-[(4S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-4-yl]prop-2-enoyl]amino]propanoic acid](/img/structure/B8044957.png)
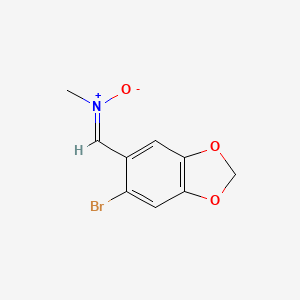
![(3S,7R,8R,9R)-5,5-dimethyl-8-phenylmethoxy-4,6,11-trioxa-1-azatricyclo[7.3.0.03,7]dodecan-12-one](/img/structure/B8044967.png)
![2-[[4-Amino-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-5-yl]amino]benzoic acid](/img/structure/B8044974.png)

![2-[(3,4-Dichlorophenyl)hydrazinylidene]propanediamide](/img/structure/B8045000.png)
![6-Methoxy-[1,3]dithiolo[4,5-b]quinoxalin-2-one](/img/structure/B8045015.png)

![Ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B8045031.png)
![Ethyl 3-iodo-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B8045033.png)
